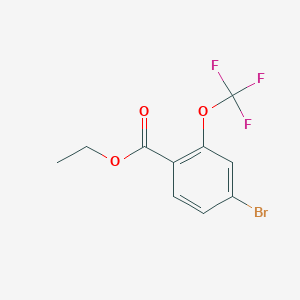

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Description

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (C₁₀H₈BrF₃O₃, molecular weight 313.07 g/mol) is an aromatic ester derivative featuring a bromine atom at the para position and a trifluoromethoxy group at the ortho position of the benzene ring . This compound is characterized by its electron-withdrawing substituents, which significantly influence its chemical reactivity and physical properties.

Properties

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAATKCEXCYIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668222 | |

| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933785-18-3 | |

| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-bromo-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride

Biological Activity

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry and biological research. Its unique structure, featuring both bromine and trifluoromethoxy groups, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : Approximately 303.07 g/mol

The presence of the trifluoromethoxy group significantly influences its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors within biological systems. The bromine atom can enhance binding affinity to target molecules, while the trifluoromethoxy group may modulate lipophilicity and metabolic stability, making it a candidate for drug development.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various disease models.

- Receptor Interaction : It may interact with receptors that regulate cellular processes, influencing signaling pathways that are critical for cell survival and proliferation.

Biological Activity Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications in drug development.

Table 1: Summary of Biological Activity Studies

Case Studies

- Anti-Inflammatory Effects : A study investigated the compound's ability to inhibit inflammatory mediators in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as an anti-inflammatory drug candidate .

- Cytotoxicity Against Cancer Cells : In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction through activation of caspase pathways .

- Antimicrobial Activity : Research showed that the compound had significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Physical Properties and Handling :

- Storage : Requires refrigeration at 2–8°C to maintain stability .

- Purity : Typically supplied at 97% purity .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and synthetic differences between Ethyl 4-bromo-2-(trifluoromethoxy)benzoate and its analogs:

Key Research Findings and Comparative Analysis

Substituent Effects on Reactivity and Stability

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (–OCF₃) introduces stronger electron-withdrawing effects compared to –CF₃, enhancing electrophilicity at the benzene ring. This makes the compound more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Bromo Position : The para-bromo substituent in this compound facilitates directed metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling), whereas the meta-bromo isomer (Ethyl 5-bromo-2-(trifluoromethoxy)benzoate) may exhibit steric hindrance or altered regioselectivity .

Spectral Characteristics

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1732 cm⁻¹, consistent with related benzoate esters (e.g., phenyl 4-(trifluoromethoxy)benzoate) .

Stability and Practical Considerations

- The trifluoromethoxy group’s stability under acidic/basic conditions may necessitate careful handling during synthesis, whereas the trifluoromethyl analog (Ethyl 4-bromo-2-(trifluoromethyl)benzoate) is more thermally stable, allowing room-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.